4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one chemical properties
4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is a substituted pyridinone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds, and its functionalization with a benzyloxy group, a methyl group at the nitrogen, and a nitro group at the 3-position provides a versatile platform for further chemical modifications. This guide offers a comprehensive overview of the known and predicted chemical properties of this compound, detailed synthetic approaches, and its potential reactivity, providing a valuable resource for researchers working with this and related molecules.
The strategic placement of the nitro group ortho to the carbonyl and para to the benzyloxy group significantly influences the electronic properties of the pyridine ring, making it a key feature for both its reactivity and potential biological activity. The benzyloxy group serves as a common protecting group for the 4-hydroxy functionality, which can be readily deprotected to yield the corresponding hydroxypyridone, a known chelating agent.
Physicochemical Properties
Direct experimental data for 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is limited in publicly available literature. However, based on its structure and data from analogous compounds, we can infer a range of its physicochemical properties.
| Property | Value/Prediction | Source/Rationale |
| CAS Number | 1706751-73-6 | [1] |
| Molecular Formula | C13H12N2O4 | [1] |
| Molecular Weight | 260.25 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature. | Based on the solid form of the parent compound, 4-benzyloxy-2(1H)-pyridone.[2] |
| Melting Point | Predicted to be in the range of 150-200 °C. | The parent compound, 4-benzyloxy-2(1H)-pyridone, has a melting point of 201-203 °C[2]. The introduction of a nitro group may lower the melting point due to changes in crystal packing. |
| Solubility | Predicted to be soluble in polar organic solvents such as dichloromethane, chloroform, and ethyl acetate, with limited solubility in nonpolar solvents and water. | General solubility trends for similar aromatic, nitrated compounds. |
| Storage | Recommended storage at 2-8 °C. | [1] |
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 5.0-5.2 ppm), the N-methyl group (a singlet around 3.5-3.7 ppm), the aromatic protons of the benzyl group (multiplets between 7.2-7.5 ppm), and the two protons on the pyridinone ring (two doublets in the aromatic region, likely between 6.0 and 8.0 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 160-165 ppm), the carbons of the pyridine ring (between 100-150 ppm), the benzylic carbon (around 70 ppm), the N-methyl carbon (around 30-35 ppm), and the carbons of the benzyl group (between 127-137 ppm).
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IR Spectroscopy: Infrared analysis should reveal characteristic absorption bands for the C=O stretch of the pyridinone (around 1650-1670 cm⁻¹), the N-O stretches of the nitro group (symmetric and asymmetric stretches around 1350 cm⁻¹ and 1530 cm⁻¹), and C-O-C stretching of the benzyl ether.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 260.25).
Synthesis and Mechanistic Insights
A plausible synthetic route to 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one can be designed based on established methodologies for the synthesis of substituted pyridin-2(1H)-ones.[3][4] The proposed pathway involves a multi-step sequence starting from commercially available precursors.
Figure 1: Proposed synthetic pathway for 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 4-Benzyloxy-2(1H)-pyridone
This step involves the O-benzylation of 4-hydroxy-2(1H)-pyridone. The use of a base like potassium carbonate is crucial to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide that can then attack the benzyl bromide. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.
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To a stirred solution of 4-hydroxy-2(1H)-pyridone (1 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.2 eq.).
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Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 4-benzyloxy-2(1H)-pyridone.[5]
Step 2: Synthesis of 4-Benzyloxy-1-methylpyridin-2(1H)-one
N-alkylation of the pyridinone ring is achieved using a strong base like sodium hydride to deprotonate the nitrogen, followed by reaction with an alkylating agent.
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To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-benzyloxy-2(1H)-pyridone (1 eq.) in anhydrous THF dropwise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Step 3: Synthesis of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one
The final step is the nitration of the pyridinone ring. The electron-donating nature of the benzyloxy group and the N-methyl group directs the electrophilic nitration to the C3 and C5 positions. The C3 position is generally favored.
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To a stirred mixture of concentrated sulfuric acid at 0 °C, add 4-benzyloxy-1-methylpyridin-2(1H)-one (1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
To this solution, add a cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one.[7][8]
Chemical Reactivity and Potential Applications
The reactivity of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is dictated by its three key functional groups: the nitro group, the benzyloxy group, and the pyridinone ring.
Figure 2: Key reaction pathways for 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one.
1. Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, which is a versatile handle for further functionalization. This transformation opens up possibilities for introducing a wide range of substituents via amide bond formation, reductive amination, or diazotization reactions.
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and effective method. This method has the potential to also cleave the benzyl ether.
-
Chemical Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can selectively reduce the nitro group without affecting the benzyloxy group.[3]
2. Cleavage of the Benzyloxy Group
The benzyloxy group is a protecting group that can be removed to unmask the 4-hydroxy functionality.
-
Catalytic Hydrogenation: As mentioned, catalytic hydrogenation with Pd/C will cleave the benzyl ether.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron tribromide (BBr₃) can effectively remove the benzyl group.[3]
3. Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, although this is less common for nitropyridines compared to other nitroaromatics.[9][10]
Potential Applications
-
Medicinal Chemistry: The corresponding 3-amino derivative can be used as a building block for the synthesis of kinase inhibitors or other enzyme-targeted therapeutics. The 4-hydroxypyridinone moiety is a known iron chelator and could be incorporated into drugs for iron overload disorders.
-
Intermediate in Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The differential reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.[11]
Safety Information
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is a promising synthetic building block with significant potential in medicinal chemistry and materials science. While direct experimental data is scarce, a thorough understanding of the chemistry of its constituent functional groups allows for the reliable prediction of its properties and reactivity. The synthetic pathways and reaction schemes outlined in this guide provide a solid foundation for researchers to begin working with this versatile molecule.
References
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Xu, J. et al. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Bioorg. Med. Chem. 2011, 19, 644-652. [Link]
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ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
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